![molecular formula C8H16Cl2N4 B1378267 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride CAS No. 1394041-13-4](/img/structure/B1378267.png)
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
Vue d'ensemble
Description
The compound “3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride” belongs to the class of triazolo[4,3-a]pyrazine derivatives . These derivatives have a wide range of biological activities, such as antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .
Synthesis Analysis
The synthesis of triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . For example, 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol to yield the desired compounds .Molecular Structure Analysis
The molecular structure of the compound can be determined using various spectroscopic techniques. For instance, the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Triazolo[4,3-a]pyrazine derivatives can undergo various chemical reactions. For example, they can be used as reactants in the synthetic preparation of 3-amino-4-phenylbutanoic acid derivatives, which are dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, while the IR spectrum can provide information about the functional groups present in the molecule .Applications De Recherche Scientifique
Application Summary
This compound has been explored for its potential as an antiviral and antimicrobial agent. The presence of the triazole moiety, similar to that found in antifungal drugs like voriconazole and posaconazole, suggests a role in combating fungal infections .
Methods of Application: Synthesized derivatives of the compound were subjected to antiviral screening using plaque-reduction assays and antimicrobial screening against pathogenic organisms using the agar diffusion method .
Results Summary
Some synthesized compounds exhibited cytotoxicity at a concentration of 160 μg/ml, and one particular derivative showed promising antiviral activity. Compounds with certain substitutions demonstrated antibacterial and/or antifungal activities .
Anticancer Properties
Methods of Application: The cytotoxic activities were evaluated using MTT assay, and molecular docking studies were conducted to understand the binding modes of these derivatives in the binding pocket of the aromatase enzyme .
Antibacterial Activity
Methods of Application: The antibacterial activities were tested using the microbroth dilution method to determine the minimum inhibitory concentrations (MICs) against bacterial strains like Staphylococcus aureus and Escherichia coli .
Synthesis of Novel Derivatives
Methods of Application: The synthesis involved aromatic nucleophilic substitution and was aimed at creating compounds with enhanced bioactivity .
Molecular Docking Studies
Methods of Application: Computational techniques were used to simulate the docking of the compound’s derivatives into the active site of enzymes or receptors .
In Vitro Antimicrobial Screening
Methods of Application: The screening involved evaluating the inhibition of microbial growth of different strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
Enzyme Inhibition
Methods of Application: Molecular docking studies were performed to understand the interaction of the compound’s derivatives with the aromatase enzyme’s active site .
Dipeptidyl Peptidase Inhibitors
Methods of Application: Synthetic preparation involved creating 3-amino-4-phenylbutanoic acid derivatives to be tested as inhibitors .
Antitubercular Agents
Methods of Application: Synthesis and pharmacological testing were conducted to assess the efficacy against Mycobacterium tuberculosis .
Synthesis of Azapentalenes
Methods of Application: The synthesis involved ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole .
Pharmacokinetic Studies
Methods of Application: In silico pharmacokinetic and molecular modeling studies were utilized to predict the behavior of these compounds within biological systems .
Development of Antioxidants
Methods of Application: Synthesis of novel derivatives followed by evaluation of their antioxidant capacity using standard assays .
PARP1 Inhibitors for Cancer Therapy
Methods of Application: The identification and evaluation of these inhibitors were performed through a combination of synthetic chemistry, biochemical assays, and molecular modeling studies .
Nitrogen-Containing Heterocycles in Drug Synthesis
Methods of Application: Synthesis of these heterocycles involves various techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry .
Analytical Methods for Drug Contamination
Methods of Application: Two analytical methods were developed for the determination of N-nitroso-triazolopyrazine and its precursor triazolopyrazine .
Orientations Futures
The triazolo[4,3-a]pyrazine derivatives have shown promising biological activities, suggesting that they could be further explored for potential therapeutic applications . Future research could focus on optimizing the synthesis process, investigating the mechanism of action, and evaluating the safety and efficacy of these compounds in preclinical and clinical studies.
Propriétés
IUPAC Name |
3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-6(2)8-11-10-7-5-9-3-4-12(7)8;;/h6,9H,3-5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMCJVURUWZTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



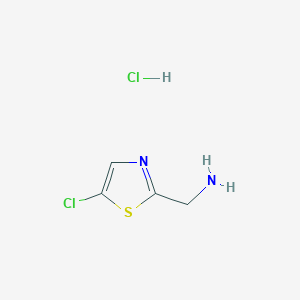
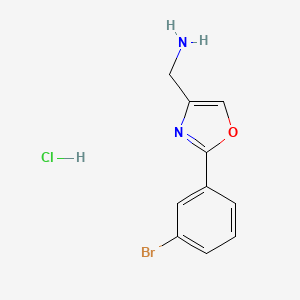
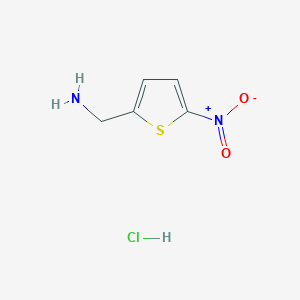
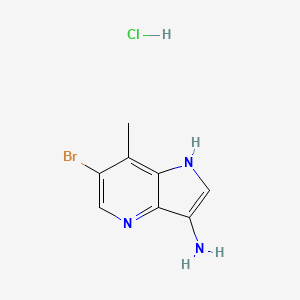
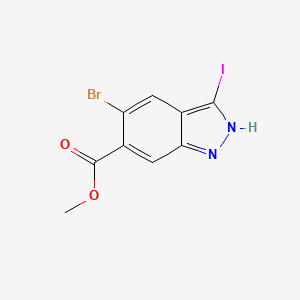
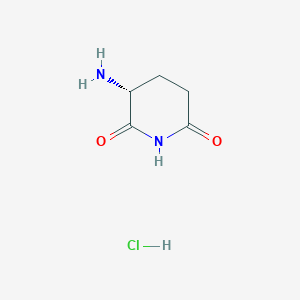
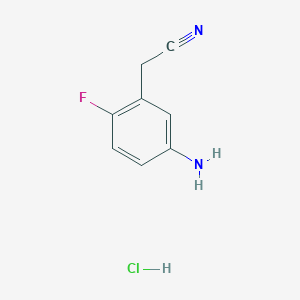



![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1378200.png)

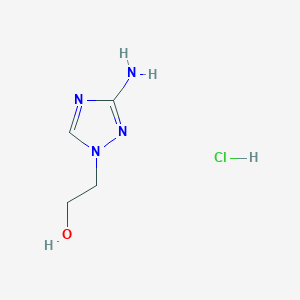
![exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B1378205.png)